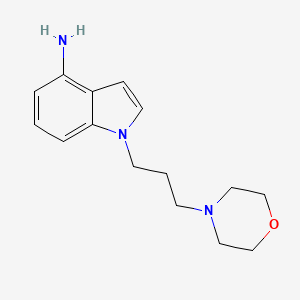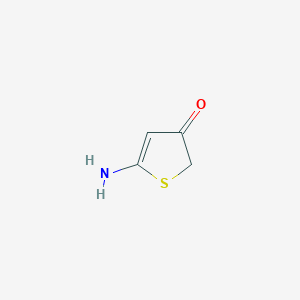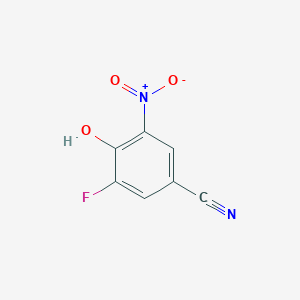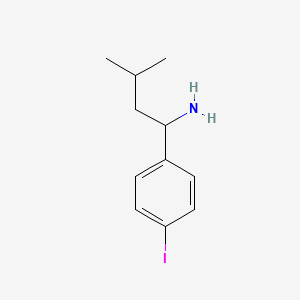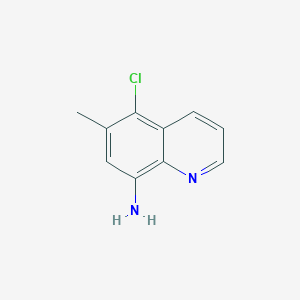
5-Chloro-6-methyl-8-quinolinamine
概要
説明
5-Chloro-6-methyl-8-quinolinamine is a chemical compound with the molecular formula C10H9ClN2 . It is used as a building block in pharmaceutical research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been reported in various studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 192.64 .Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also be involved in one-step transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .科学的研究の応用
Antimalarial Activity
8-Quinolinamines, including 5-Chloro-6-methyl-8-quinolinamine, have shown significant potential in the development of antimalarial drugs. Studies have revealed that certain 8-quinolinamine antimalarials, when conjugated with amino acids like alanine, lysine, ornithine, and valine, exhibit potent blood-schizontocidal antimalarial activities. These compounds have demonstrated curative activities in animal models infected with various strains of malaria, highlighting their potential as effective agents in antimalarial drug development (Vangapandu et al., 2004).
Neuroprotective Potential
Research has also delved into the neuroprotective properties of compounds related to this compound. Quinolinate (QUIN), a quinolinic acid, has been used to model glutamate-induced primary or secondary brain damage. Studies have found that certain substances, like MgSO4, can provide significant protection against QUIN-induced neurotoxicity, opening up potential therapeutic avenues for treating brain injuries and convulsive disorders (Wolf et al., 1990).
Modulation of Serotoninergic Systems
Compounds structurally related to this compound have been investigated for their impact on serotoninergic systems. Studies indicate that certain quinolinamine derivatives exhibit significant potency in inhibiting the neuronal reuptake of serotonin, which can influence various serotonin-induced behavioral responses. This points to the potential relevance of these compounds in the modulation of neurotransmitter systems and the development of treatments for related disorders (Lotti et al., 1978).
Antiparasitic Properties
The antiparasitic activities of 8-aminoquinoline compounds, closely related to this compound, have been extensively studied. These compounds demonstrate broad efficacy against various parasites, including malaria, Pneumocystis carinii, and Leishmania donovani. Importantly, the specific configuration at the asymmetric center in the 8-amino side chain of these compounds has been found to differentially affect their efficacy and toxicity profiles, which is crucial for their therapeutic potential (Nanayakkara et al., 2008).
作用機序
Target of Action
5-Chloro-6-methyl-8-quinolinamine, a derivative of quinoline, primarily targets cancer cells, particularly non-small cell lung cancer cells . The compound’s primary targets are the proteins involved in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell survival, growth, and proliferation .
Mode of Action
The compound interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . This interaction inhibits the pathway, leading to the suppression of cell survival, growth, and proliferation . The exact binding mechanism and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting this pathway, the compound disrupts these cellular processes, leading to the death of cancer cells .
Pharmacokinetics
The compound is predicted to satisfy the adme profile , suggesting that it has good bioavailability
Result of Action
The primary result of the action of this compound is the death of cancer cells . By inhibiting the PI3K/AKT/mTOR pathway, the compound disrupts cell survival, growth, and proliferation . This leads to the death of cancer cells, particularly non-small cell lung cancer cells .
Safety and Hazards
将来の方向性
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are essential components of both natural and synthetic compounds . Future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their pharmacological activities .
生化学分析
Biochemical Properties
5-Chloro-6-methyl-8-quinolinamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit potent antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . Additionally, this compound interacts with various proteins involved in cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, particularly non-small cell lung cancer cell lines . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by affecting the PI3K/AKT/mTOR signaling pathway . This demonstrates its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and thereby disrupting essential cellular processes . For example, its interaction with the PI3K/AKT/mTOR pathway proteins leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . These molecular interactions underline the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown promising antimalarial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use . These studies provide valuable insights into the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its therapeutic efficacy and toxicity. For instance, its interaction with metabolic enzymes may lead to the formation of active or inactive metabolites, impacting its overall biological activity . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes These interactions influence its localization and accumulation within target tissues, affecting its therapeutic efficacy
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity. Understanding these localization mechanisms is crucial for developing targeted therapies using this compound.
特性
IUPAC Name |
5-chloro-6-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYOHXTZJKSTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


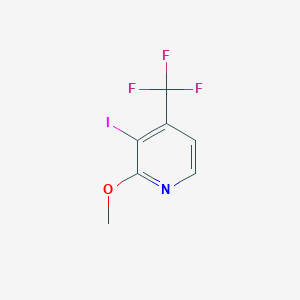
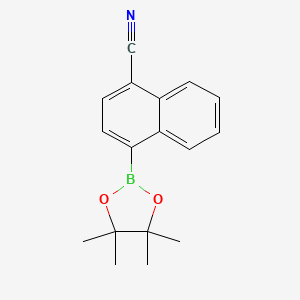
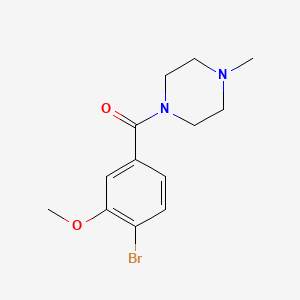
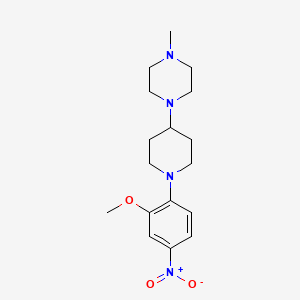
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
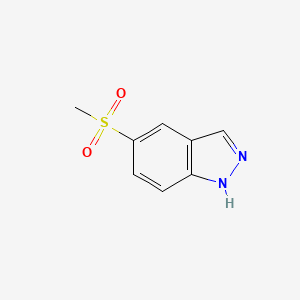
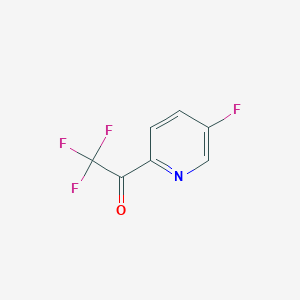
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
